1-(3-methoxybenzoyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
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Overview
Description
1-(3-methoxybenzoyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a useful research compound. Its molecular formula is C19H20N2O2S and its molecular weight is 340.44. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Imaging Applications
- A study on the synthesis of a related PET (Positron Emission Tomography) agent for imaging of LRRK2 enzyme in Parkinson's disease showcases the relevance of complex organic compounds in neurodegenerative disease research (Wang et al., 2017). The synthesis of such compounds involves multiple steps and aims to yield high radiochemical purity and specific activity for imaging applications.
Catalyst- and Solvent-Free Synthesis
- The catalyst- and solvent-free synthesis of related compounds through microwave-assisted Fries rearrangement indicates advancements in chemical synthesis methods that are more environmentally friendly and efficient (Moreno-Fuquen et al., 2019). These methods provide a strategic approach to synthesizing complex molecules with potential applications in various fields of chemistry and pharmacology.
Directed Metalation and Synthesis of Key Intermediates
- Research on the one-pot syntheses of benzo[b]thiophenes as key intermediates for the synthesis of benzothienopyranones demonstrates the importance of such compounds in the synthesis of complex organic molecules (Pradhan & De, 2005). These compounds serve as crucial intermediates for further chemical transformations in the development of new materials and drugs.
Anti-Estrogenic Activity
- The synthesis and evaluation of compounds for their antiestrogenic activity highlight the potential therapeutic applications of complex organic molecules in hormone-related diseases (Jones et al., 1979). Such studies contribute to the development of novel treatments for diseases like breast cancer.
Molecular Docking and Biological Evaluation
- Synthesis, molecular docking studies, and biological evaluation of pyrazoline incorporated isoxazole derivatives for anticancer activity show the integration of computational and experimental methods in drug discovery (Radhika et al., 2020). These approaches help in identifying compounds with high binding affinity to target proteins, leading to the development of more effective cancer therapies.
Mechanism of Action
Target of Action
Indole derivatives are known to bind with high affinity to multiple receptors , which suggests that this compound might also interact with various targets. The exact targets would depend on the specific functional groups and overall structure of the compound.
Biochemical Pathways
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound might affect a wide range of biochemical pathways.
Again, these are general observations based on the structure of the compound and its similarity to indole derivatives
Properties
IUPAC Name |
(3-methoxyphenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-14-6-8-15(9-7-14)13-24-19-20-10-11-21(19)18(22)16-4-3-5-17(12-16)23-2/h3-9,12H,10-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEWBEXGVSNGFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NCCN2C(=O)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.